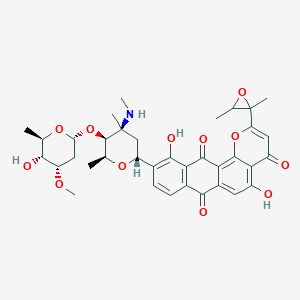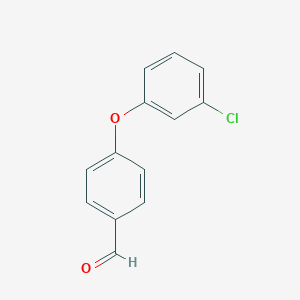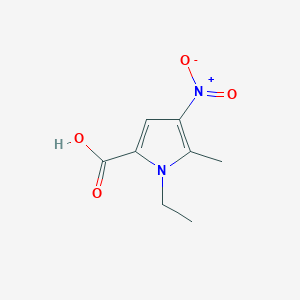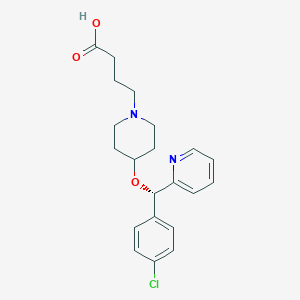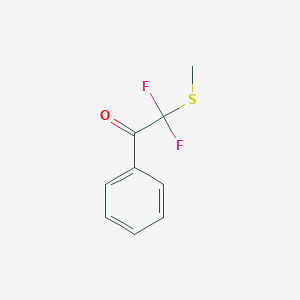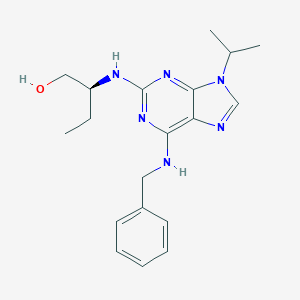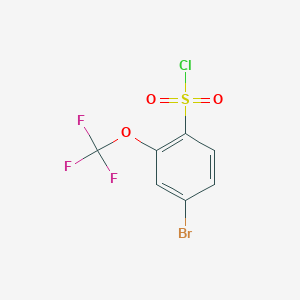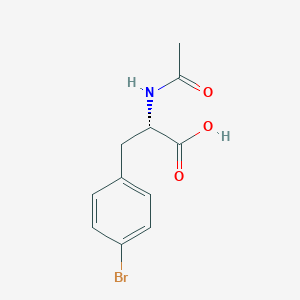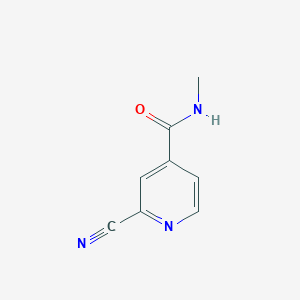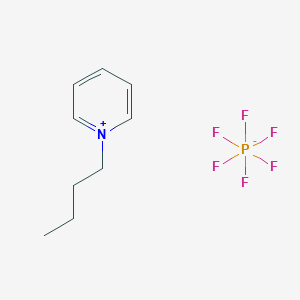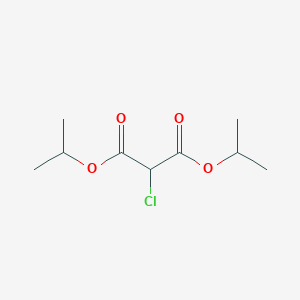
Diisopropyl chloromalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl chloromalonate is a chemical compound that is commonly used in organic synthesis. It is a clear, colorless liquid that is soluble in most organic solvents. The compound is used as a reagent in a variety of chemical reactions, including esterification, alkylation, and condensation reactions.
Wirkmechanismus
Diisopropyl chloromalonate reacts with nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. The reaction is typically carried out in the presence of a base catalyst, such as triethylamine or pyridine. The resulting product can be further modified by a variety of chemical reactions.
Biochemische Und Physiologische Effekte
Diisopropyl chloromalonate is not used as a drug and has no known biochemical or physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Diisopropyl chloromalonate is a versatile reagent that is widely used in organic synthesis. The compound is relatively easy to synthesize and can be purified by distillation or chromatography. However, diisopropyl chloromalonate is highly reactive and can be hazardous to handle. The compound should be handled with care and appropriate safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for research on diisopropyl chloromalonate. One area of research is the development of new synthetic methods using diisopropyl chloromalonate as a reagent. Another area of research is the synthesis of new compounds using diisopropyl chloromalonate as a building block. Finally, there is potential for the use of diisopropyl chloromalonate in the development of new materials and polymers.
Synthesemethoden
Diisopropyl chloromalonate is synthesized by reacting chloromethyl chloroformate with diisopropyl malonate in the presence of a base catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform. The resulting product is purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Diisopropyl chloromalonate is widely used in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The compound is also used in the synthesis of polymers and materials. In addition, diisopropyl chloromalonate is used as a reagent in the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
195209-93-9 |
|---|---|
Produktname |
Diisopropyl chloromalonate |
Molekularformel |
C9H15ClO4 |
Molekulargewicht |
222.66 g/mol |
IUPAC-Name |
dipropan-2-yl 2-chloropropanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
KQGSTSBVCSPBCN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)Cl |
Kanonische SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
